molecular formula C13H20Cl2N2 B11782142 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Katalognummer: B11782142
Molekulargewicht: 275.21 g/mol
InChI-Schlüssel: HKHPGYSAMOAJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a cyclopropane precursor, followed by methylation and subsequent formation of the bicyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in various research applications.

    Benzylamine derivatives: Compounds with a benzylamine moiety that exhibit similar reactivity and applications.

Uniqueness

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in research and industrial applications, offering advantages in terms of stability, reactivity, and versatility.

Eigenschaften

Molekularformel

C13H20Cl2N2

Molekulargewicht

275.21 g/mol

IUPAC-Name

3-benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-14-13-11-8-15(9-12(11)13)7-10-5-3-2-4-6-10;;/h2-6,11-14H,7-9H2,1H3;2*1H

InChI-Schlüssel

HKHPGYSAMOAJII-UHFFFAOYSA-N

Kanonische SMILES

CNC1C2C1CN(C2)CC3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.